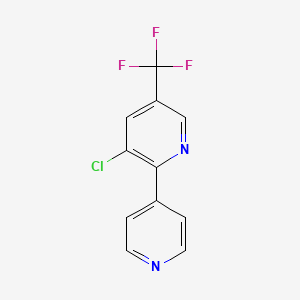

3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-chloro-2-pyridin-4-yl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2/c12-9-5-8(11(13,14)15)6-17-10(9)7-1-3-16-4-2-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEOPRBJOZQNQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine typically involves the use of pyridine derivatives as starting materials. One common method involves the chlorination of 2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate or cesium carbonate are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of pyridine compounds, including 3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine, exhibit notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the trifluoromethyl group enhances biological activity by increasing lipophilicity and membrane penetration .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Structural modifications have led to the synthesis of analogs that demonstrate selective cytotoxicity against cancer cell lines. For instance, a derivative was found to inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .

Case Study: Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound to various biological targets. These studies indicated strong interactions with enzymes involved in cancer metabolism, which could lead to the development of new therapeutic agents .

Agrochemicals

Pesticidal Activity

The compound has been investigated for its potential as a pesticide. Its structural characteristics allow it to act as a potent insecticide or herbicide, targeting specific pests while minimizing harm to beneficial organisms. Field trials have demonstrated effective pest control with minimal environmental impact .

Fungicidal Properties

In addition to insecticidal applications, this compound has shown promise as a fungicide. Research indicates that it disrupts fungal cell membranes, leading to cell death, making it a candidate for agricultural fungicides .

Materials Science

Synthesis of Functional Materials

The compound serves as a precursor in the synthesis of advanced materials such as polymers and nanocomposites. Its unique chemical structure allows for the incorporation into various matrices, enhancing properties like thermal stability and chemical resistance .

Case Study: Polymer Blends

In studies involving polymer blends, incorporating this compound improved mechanical properties and thermal stability compared to blends without this compound. This enhancement is attributed to its ability to interact favorably with polymer chains .

Mechanism of Action

The mechanism of action of 3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity . The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: Compounds with nitro (-NO₂) or trifluoromethyl (-CF₃) substituents (e.g., 7e, 7f) exhibit higher molecular weights and melting points due to increased polarity and intermolecular interactions .

- Fluorinated Substituents: The trifluoromethoxy (-OCF₃) group in 7e and 7f enhances metabolic resistance but reduces synthetic yields compared to non-fluorinated analogs .

Positional Isomers and Functional Group Variations

Trifluoromethyl Positional Isomers

Impact of Trifluoromethyl Position :

Amino and Heterocyclic Derivatives

Key Findings :

- Amino Groups: Amino-substituted derivatives (e.g., Table-1 in ) show antimicrobial activity against E. coli and S. aureus, highlighting the role of -NH₂ in bioactivity .

Physicochemical Properties and Stability

Stability Considerations :

- Nitro-Imidazole Derivatives : The nitro group in ’s compound increases density and predicted acidity (pKa ≈ -2.92), suggesting high reactivity under basic conditions .

Biological Activity

3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine (CAS No. 1214370-30-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClFN with a molecular weight of 258.63 g/mol. The compound features a pyridine ring substituted with a trifluoromethyl group and a chlorine atom, contributing to its unique chemical reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | CHClFN |

| Molecular Weight | 258.63 g/mol |

| CAS Number | 1214370-30-4 |

| Melting Point | Not specified |

Antimicrobial Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity, particularly against various pathogens. For instance, the presence of the trifluoromethyl group in this compound has been linked to significant antichlamydial activity against Chlamydia trachomatis, a major cause of sexually transmitted infections. The compound demonstrated selective inhibition of the pathogen without adversely affecting host cell viability, indicating potential for therapeutic applications in treating chlamydial infections .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the pyridine ring in modulating biological activity. For example, the introduction of electron-withdrawing groups such as trifluoromethyl significantly enhances the potency of these compounds against bacterial targets. In contrast, analogs lacking such substituents showed diminished or no biological activity .

Case Studies

- Chlamydial Infections : A study investigated various analogs of pyridine derivatives, including this compound, revealing that compounds with trifluoromethyl groups exhibited superior antichlamydial properties compared to their non-fluorinated counterparts. The study concluded that these compounds could serve as promising leads for developing new treatments for chlamydial infections .

- Antibacterial Activity : Another research effort focused on synthesizing derivatives based on this compound structure, demonstrating moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae. The presence of the trifluoromethyl group was critical for maintaining this activity, emphasizing its role in enhancing drug efficacy .

Q & A

Q. Basic

- ¹H/¹³C NMR : Look for deshielded protons adjacent to -CF₃ (δ ~7.5–8.5 ppm) and coupling patterns confirming pyridine ring substitution .

- 19F NMR : A singlet near δ -60 ppm confirms the -CF₃ group .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl and F .

- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for QSAR studies .

What strategies optimize the yield of Pd-catalyzed cross-coupling reactions involving this compound?

Q. Advanced

- Catalyst Selection : Bulky ligands (e.g., dppb) improve stability and reduce Pd black formation .

- Solvent Optimization : Biphasic systems (toluene/MeOH/water) enhance reagent solubility and reduce side reactions .

- Temperature Control : Maintain 110°C to balance reaction rate and decomposition .

- Base Choice : K₂CO₃ outperforms weaker bases (e.g., NaOAc) by stabilizing intermediates .

Documented yields reach 82% under these conditions .

What are the primary applications of this compound in medicinal chemistry research?

Basic

The compound serves as a scaffold for bioactive molecules:

- Antimicrobial Agents : Derivatives inhibit fungal cytochrome P450 enzymes (CYP51) via -CF₃ and -Cl interactions .

- Kinase Inhibitors : The pyridine core binds ATP pockets in kinases (e.g., EGFR), with -CF₃ enhancing hydrophobic interactions .

- Protease Modulators : Chlorine substituents facilitate halogen bonding with catalytic residues .

How do electronic effects of -CF₃ and -Cl influence reactivity in electrophilic aromatic substitution (EAS)?

Q. Advanced

- -CF₃ Group : Strong electron-withdrawing effect (-I) deactivates the ring, directing EAS to the C-4 position. Meta-directing behavior is observed in nitration/sulfonation .

- -Cl Group : Moderate -I effect further deactivates C-3 and C-5 positions, limiting reactivity at these sites.

- Synergistic Effects : Combined -CF₃ and -Cl create a highly electron-deficient ring, favoring reactions with strong nucleophiles (e.g., amines, thiols) at C-4 .

What biological activities are documented for this compound, and what molecular targets are implicated?

Q. Basic

- Antifungal Activity : Inhibits Candida albicans growth (MIC₉₀ = 8 µg/mL) by targeting lanosterol 14α-demethylase .

- Anticancer Potential : Induces apoptosis in HeLa cells (IC₅₀ = 12 µM) via ROS-mediated mitochondrial dysfunction .

- Herbicidal Effects : Disrupts acetolactate synthase (ALS) in Amaranthus retroflexus .

In QSAR studies, how do structural modifications correlate with bioactivity?

Q. Advanced

- -CF₃ Substitution : Increases lipophilicity (logP ↑ 0.5), enhancing membrane permeability but reducing solubility .

- Chloro Position : C-3 substitution improves target binding (e.g., 10-fold higher affinity for CYP51 vs. C-2 analogs) .

- Heterocyclic Additions : Imidazole or triazole rings at C-2 enhance π-π stacking with aromatic residues in enzymes .

QSAR models using Hammett constants (σ) and molar refractivity (MR) predict bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.